Ethyl 3-cyclopropyl-2-oxopropanoate
Overview
Description
Ethyl 3-cyclopropyl-2-oxopropanoate is an organic compound with the molecular formula C8H12O3. It is a derivative of propanoic acid and features a cyclopropyl group attached to the second carbon of the oxopropanoate chain. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.
Scientific Research Applications
Ethyl 3-cyclopropyl-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropyl-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
Target of Action
Ethyl 3-cyclopropyl-2-oxopropanoate is primarily used as an organic synthesis intermediate . It is used in the synthesis of various pharmaceutical molecules, pesticides, and dyes . .
Pharmacokinetics
- Boiling Point : 73℃/1mm
- Density : 1.058 g/mL at 25 °C
- Solubility : Slightly soluble in Chloroform and Methanol
These properties can influence the compound’s bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . The reaction conditions, such as temperature and solvent, can also affect the compound’s reactivity and the outcome of the synthesis process .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyclopropyl-2-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with cyclopropyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclopropyl-2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and ethers
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-cyclopropyl-3-oxopropanoate
- Ethyl 2-oxopropanoate
- Cyclopropylacetic acid
Uniqueness
Ethyl 3-cyclopropyl-2-oxopropanoate is unique due to the presence of both a cyclopropyl group and an oxo group in its structure. This combination imparts distinct reactivity and properties compared to other similar compounds. The cyclopropyl group introduces ring strain, making the compound more reactive in certain chemical reactions .
Properties
IUPAC Name |
ethyl 3-cyclopropyl-2-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(10)7(9)5-6-3-4-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEXXQDCFONWJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624383 | |
Record name | Ethyl 3-cyclopropyl-2-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64025-67-8 | |
Record name | Ethyl 3-cyclopropyl-2-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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